FPR1 Antagonist Potency: 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline vs. Reference FPR1 Antagonists
2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline inhibits human FPR1 with an IC50 of 390 nM [1]. This potency is moderate compared to reference FPR1 antagonists such as BDBM50419355 (IC50 79 nM) [2] but demonstrates measurable activity. Notably, the compound exhibits selectivity over FPR1 relative to other NOS isoforms [3]. The branched N-pentan-2-yl substituent likely contributes to this selectivity profile compared to linear or smaller N-alkyl analogs.
| Evidence Dimension | FPR1 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 390 nM |
| Comparator Or Baseline | Reference FPR1 antagonist (BDBM50419355): IC50 = 79 nM; Another aniline derivative (BDBM50620864): IC50 = 28.9 µM |
| Quantified Difference | Target compound is ~4.9-fold less potent than the most potent comparator but ~74-fold more potent than the weak comparator |
| Conditions | Human FPR1 expressed in HL-60 cells, fMLF-induced calcium mobilization assay, preincubation 10 min |
Why This Matters
Quantified FPR1 antagonism at sub-micromolar concentrations supports its utility in inflammation and immunology research, differentiating it from structurally similar anilines with no reported FPR1 activity.
- [1] BindingDB BDBM50620859. CHEMBL5409298. IC50=390 nM against human FPR1. View Source
- [2] BindingDB BDBM50419355. CHEMBL1916282. IC50=79 nM against human FPR1. View Source
- [3] BindingDB BDBM50348730. CHEMBL1801505. eNOS EC50 >100 µM, iNOS EC50=280 nM. View Source
